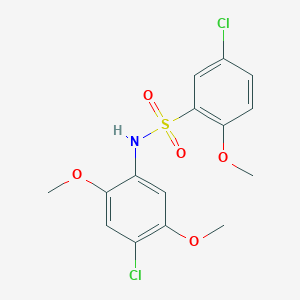
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide, also known as 25CN-NBOH, is a potent and selective agonist for the serotonin 2A receptor (5-HT2A). This compound has gained significant attention in the scientific community due to its potential use as a research tool for studying the role of 5-HT2A receptors in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide is primarily used as a research tool to study the role of 5-HT2A receptors in various physiological and pathological processes. This compound has been shown to have high affinity and selectivity for 5-HT2A receptors, making it an ideal tool for studying the functions of these receptors. Some of the research applications of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide include:
1. Studying the role of 5-HT2A receptors in the regulation of mood, cognition, and perception.
2. Investigating the involvement of 5-HT2A receptors in the pathophysiology of psychiatric disorders such as schizophrenia, depression, and anxiety.
3. Examining the effects of 5-HT2A receptor agonists on neuronal activity and synaptic plasticity.
Mecanismo De Acción
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide acts as a potent and selective agonist for the 5-HT2A receptor. The activation of these receptors leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the phospholipase A2 (PLA2) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These signaling pathways ultimately lead to the modulation of neuronal activity and synaptic plasticity, which are thought to underlie the physiological and pathological effects of 5-HT2A receptor activation.
Biochemical and Physiological Effects:
The activation of 5-HT2A receptors by 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. Some of the effects of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide include:
1. Modulation of neuronal activity and synaptic plasticity.
2. Regulation of mood, cognition, and perception.
3. Induction of hallucinations and altered states of consciousness.
4. Regulation of circadian rhythms and sleep-wake cycles.
5. Involvement in the pathophysiology of psychiatric disorders such as schizophrenia, depression, and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide as a research tool is its high affinity and selectivity for the 5-HT2A receptor. This makes it an ideal tool for studying the functions of these receptors in various physiological and pathological processes. However, there are also some limitations to using 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide in lab experiments. One of the main limitations is the potential for off-target effects, as this compound may also interact with other receptors and signaling pathways. Additionally, the use of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide in lab experiments may be limited by its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide. Some of these directions include:
1. Investigating the potential therapeutic applications of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide for the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety.
2. Studying the effects of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide on neuronal activity and synaptic plasticity in different brain regions.
3. Examining the role of 5-HT2A receptors in the regulation of circadian rhythms and sleep-wake cycles.
4. Developing new and more selective agonists and antagonists for the 5-HT2A receptor.
5. Investigating the effects of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide on other signaling pathways and receptors to better understand its potential off-target effects.
Métodos De Síntesis
The synthesis of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with 4-chloro-2,5-dimethoxyaniline to form 4-chloro-2,5-dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide. This intermediate is then reacted with 5-chloro-2-aminobenzonitrile to form 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide. The final product is obtained by purification through recrystallization.
Propiedades
Nombre del producto |
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C15H15Cl2NO5S |
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO5S/c1-21-12-5-4-9(16)6-15(12)24(19,20)18-11-8-13(22-2)10(17)7-14(11)23-3/h4-8,18H,1-3H3 |
Clave InChI |
MGTGIFJOEISJCJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288696.png)
![Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)


![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)







![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)
![4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)